Bis(3,4-dimethoxyphenyl)methanone
Overview
Description
Bis(3,4-dimethoxyphenyl)methanone is an organic compound with the molecular formula C17H18O5 It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a central methanone (carbonyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3,4-dimethoxyphenyl)methanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the desired product. One common method is the Stobbe condensation, where 3,4-dimethoxybenzaldehyde reacts with diethyl malonate in the presence of a base to form an intermediate, which is then subjected to further reactions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Bis(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:
Bromination: The compound can be brominated to form mono, di, tri, and tetra-brominated products under different conditions.
Reduction and Demethylation: Reduction and demethylation reactions can be performed on brominated derivatives to yield products such as 5,5’-methylene bis(3,4-dibrombenzene-1,2-diol).
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Demethylation: Boron tribromide (BBr3) or aluminum chloride (AlCl3).
Major Products:
- Brominated derivatives (mono, di, tri, and tetra-brominated products).
- 5,5’-methylene bis(3,4-dibrombenzene-1,2-diol).
Scientific Research Applications
Bis(3,4-dimethoxyphenyl)methanone has several scientific research applications, including:
Antioxidant Studies: The compound and its derivatives have been studied for their antioxidant properties.
Enzyme Inhibition: Some derivatives of this compound have been found to inhibit enzymes such as protein tyrosine phosphatase, which is relevant for the treatment of diabetes mellitus and obesity.
Medicinal Chemistry: The compound is used as a building block in the synthesis of various bioactive molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of bis(3,4-dimethoxyphenyl)methanone and its derivatives involves interactions with specific molecular targets and pathways. For example, brominated derivatives can inhibit protein tyrosine phosphatase by binding to its active site, thereby modulating the enzyme’s activity . The antioxidant properties are attributed to the compound’s ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells and tissues.
Comparison with Similar Compounds
Bis(3,4-dimethylphenyl)methanone: Similar structure but with methyl groups instead of methoxy groups.
Bis(3,4-dihydroxyphenyl)methanone: Similar structure but with hydroxy groups instead of methoxy groups.
Uniqueness: Bis(3,4-dimethoxyphenyl)methanone is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interactions with biological targets.
Properties
IUPAC Name |
bis(3,4-dimethoxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-19-13-7-5-11(9-15(13)21-3)17(18)12-6-8-14(20-2)16(10-12)22-4/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVLSGPNFMVFOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961613 | |
Record name | Bis(3,4-dimethoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10961613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4131-03-7 | |
Record name | Methanone,4-dimethoxyphenyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10190 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(3,4-dimethoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10961613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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